molecular formula C10H7N3 B1628804 4-Aminoisoquinoline-1-carbonitrile CAS No. 573758-69-7

4-Aminoisoquinoline-1-carbonitrile

Cat. No. B1628804
CAS RN: 573758-69-7
M. Wt: 169.18 g/mol
InChI Key: AILGQDQQFHALOG-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-1-carbonitrile (4-AICN) is an organic compound that is widely used for a variety of scientific research applications. It is a heterocyclic compound consisting of a nitrogen atom, a carbon atom, and four hydrogen atoms. It is also known as 4-Aminoisoquinoline-1-carbonitrile and 4-AICN. 4-AICN has a wide range of uses in the laboratory, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the investigation of its potential applications in drug discovery.

Scientific Research Applications

Synthesis of Novel Compounds

4-Aminoisoquinoline-1-carbonitrile can be used as a starting reagent in the synthesis of novel compounds. For instance, it has been used in the synthesis of imidazo[5,1-a]isoquinolines .

Organic Synthesis Intermediate

This compound is also used as an intermediate in organic syntheses . This means it can be used in the production of a wide range of other chemical compounds.

Anticancer Research

In the field of medicinal chemistry, 4-Aminoisoquinoline-1-carbonitrile has shown potential in anticancer research. A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized using this compound. The synthesized compounds showed potent anticancer activities against human colon cancer .

Cytotoxicity Studies

The cytotoxic activity of the new synthesized tetrazolopyrimidine-6-carbonitrile compounds was investigated against HCT-116, MCF-7, MDA-MB-231, A549 human cancer cell lines and one human healthy normal cell line (RPE-1) using the MTT cytotoxicity assay .

Pesticide Synthesis

4-Aminoisoquinoline-1-carbonitrile can also be used in the synthesis of pesticides. For example, it has been used in the synthesis of fipronil, a highly effective broad-spectrum insecticide .

Bioactive Compound Synthesis

Due to its broad bioactive spectrum, 4-Aminoisoquinoline-1-carbonitrile is effective for the synthesis of bioactive compounds for both animals and plants .

properties

IUPAC Name

4-aminoisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-10-8-4-2-1-3-7(8)9(12)6-13-10/h1-4,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILGQDQQFHALOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619246
Record name 4-Aminoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisoquinoline-1-carbonitrile

CAS RN

573758-69-7
Record name 4-Aminoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 470C (50 mg, 0.16 mmol) was treated with trifluoroacetic acid (0.5 mL) for 1 h. The highly colored mixture was partitioned between ethyl acetate (30 mL) and 1N NaOH (30 mL). After washing with brine (15 mL), the organic layer was dried over magnesium sulfate and concentrated in vacuo to afford 24 mg (92%) of compound 470D as a yellow solid. HPLC: 99% at 1.09 min (retention time) (Phenomenex C-18, 5 micron column, 4.6×30 mm, eluting with 10–90% aqueous methanol over 2 min containing 0.1% TFA, 4 mL/min, monitoring at 254 nm). MS (ES+): m/z 170.2 [M+H]+.
Name
Compound 470C
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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